molecular formula C12H16N2O B13932447 n-(3-Methoxybenzyl)pyrrolidin-2-imine

n-(3-Methoxybenzyl)pyrrolidin-2-imine

Cat. No.: B13932447
M. Wt: 204.27 g/mol
InChI Key: GGFQUOSIBJNIBX-UHFFFAOYSA-N
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Description

n-(3-Methoxybenzyl)pyrrolidin-2-imine: is an organic compound with the molecular formula C12H16N2O It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a methoxybenzyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(3-Methoxybenzyl)pyrrolidin-2-imine typically involves the reaction of pyrrolidine with 3-methoxybenzyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of pyrrolidine attacks the electrophilic carbon of the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions: n-(3-Methoxybenzyl)pyrrolidin-2-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted pyrrolidine derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry: n-(3-Methoxybenzyl)pyrrolidin-2-imine is used as a building block in organic synthesis. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: In biological research, this compound can be used as a ligand in the study of receptor-ligand interactions. Its structural features make it a valuable tool for probing the activity of various biological targets.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the synthesis of fine chemicals and specialty materials. Its reactivity and versatility make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of n-(3-Methoxybenzyl)pyrrolidin-2-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Pyrrolidine: A parent compound with a simpler structure.

    n-Benzylpyrrolidin-2-imine: Lacks the methoxy group, resulting in different reactivity and properties.

    n-(3-Methoxyphenyl)pyrrolidin-2-imine: Similar structure but with a phenyl group instead of a benzyl group.

Uniqueness: n-(3-Methoxybenzyl)pyrrolidin-2-imine is unique due to the presence of the methoxybenzyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

N-[(3-methoxyphenyl)methyl]-3,4-dihydro-2H-pyrrol-5-amine

InChI

InChI=1S/C12H16N2O/c1-15-11-5-2-4-10(8-11)9-14-12-6-3-7-13-12/h2,4-5,8H,3,6-7,9H2,1H3,(H,13,14)

InChI Key

GGFQUOSIBJNIBX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CNC2=NCCC2

Origin of Product

United States

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